1,2-Dichlorocyclohexane
Description
Significance in Organic Chemistry and Related Fields
The importance of 1,2-dichlorocyclohexane in organic chemistry stems largely from its utility as a model compound for teaching and research in stereochemistry. solubilityofthings.com The arrangement of the two chlorine atoms on the cyclohexane (B81311) ring gives rise to both configurational and conformational isomers, providing a clear example of these fundamental concepts. otterbein.edu Its chemical reactivity, including nucleophilic substitution and elimination reactions, makes it a versatile intermediate in organic synthesis. cymitquimica.com For instance, it can be a precursor in the production of adipic acid, a key component in the manufacture of nylon. ontosight.ai
Overview of Configurational and Conformational Isomerism
This compound exists as three configurational isomers: a cis isomer and a pair of trans enantiomers ((R,R) and (S,S)). libretexts.orgidc-online.com These isomers are diastereomers of each other. libretexts.orgidc-online.com The distinction between these isomers lies in the spatial arrangement of the chlorine atoms relative to the plane of the cyclohexane ring. In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomers, they are on opposite sides. otterbein.eduwikipedia.org
Each of these configurational isomers can also exist in different spatial arrangements called conformations, which arise from the rotation around single bonds. The most stable conformation of the cyclohexane ring is the chair conformation. vaia.com These chair conformers can interconvert through a process known as a ring flip. youtube.com
Configurational Isomers of this compound
| Isomer | Configuration | Relationship |
| cis-1,2-Dichlorocyclohexane (B86984) | (1R,2S) or (1S,2R) | Meso compound, diastereomer of trans isomers. idc-online.com |
| trans-1,2-Dichlorocyclohexane (B1586812) | (1R,2R) | Enantiomer of (S,S) isomer. libretexts.orgidc-online.com |
| trans-1,2-Dichlorocyclohexane | (1S,2S) | Enantiomer of (R,R) isomer. libretexts.orgidc-online.com |
Detailed Analysis of Isomers
cis-1,2-Dichlorocyclohexane
The cis-1,2-dichlorocyclohexane isomer is a meso compound, meaning it is achiral despite having two stereocenters. idc-online.com This is due to an internal plane of symmetry. In its most stable chair conformation, one chlorine atom occupies an axial position while the other is in an equatorial position (axial-equatorial). vaia.comlibretexts.org A ring flip results in the interconversion of these positions, but the two resulting chair conformers are enantiomeric to each other. msu.edu Because this interconversion is rapid, the enantiomers cannot be resolved. libretexts.org
trans-1,2-Dichlorocyclohexane
The trans-1,2-dichlorocyclohexane isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S). libretexts.orgpdx.edu Each of these enantiomers can exist in two chair conformations: one where both chlorine atoms are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). msu.edupharmacy180.com The diequatorial conformer is significantly more stable due to reduced steric hindrance compared to the diaxial conformer, where the axial chlorine atoms experience 1,3-diaxial interactions with axial hydrogen atoms. msu.edupharmacy180.com Therefore, the diequatorial conformation predominates at equilibrium. msu.edu
Conformational Analysis of this compound Isomers
| Isomer | More Stable Conformation | Less Stable Conformation | Reason for Stability Difference |
| cis-1,2-Dichlorocyclohexane | Axial-equatorial | Equatorial-axial (enantiomeric) | The two chair conformers are of equal energy. msu.edu |
| trans-1,2-Dichlorocyclohexane | Diequatorial | Diaxial | The diequatorial conformer minimizes steric strain from 1,3-diaxial interactions. msu.edupharmacy180.com |
Physical and Chemical Properties
The different spatial arrangements of the chlorine atoms in the isomers of this compound lead to differences in their physical and chemical properties. For example, the cis isomer has a higher dipole moment and a higher boiling point than the trans isomer. Geometric isomers also differ in density, viscosity, and refractive index. ibchem.com
Physical Properties of this compound Isomers
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| Molecular Formula | C₆H₁₀Cl₂ cymitquimica.com | C₆H₁₀Cl₂ cymitquimica.com |
| Molecular Weight | 153.05 g/mol cymitquimica.com | 153.05 g/mol cymitquimica.com |
| Boiling Point | 194-196°C ontosight.ai | ~90-95°C (estimated) |
| Density | ~1.23 g/cm³ at 20°C ontosight.ai | 1.1960 g/cm³ solubilityofthings.com |
| Solubility in Water | Slightly soluble ontosight.ai | Moderately soluble cymitquimica.com |
| Solubility in Organic Solvents | Highly soluble ontosight.ai | Soluble cymitquimica.com |
Research Findings
Recent research has utilized techniques like FT-Raman spectroscopy and molecular simulations to study the conformational behavior of this compound, particularly the trans isomer, when adsorbed in zeolites. acs.org These studies have shown that the conformational equilibrium between the diequatorial and diaxial conformers is influenced by the solvent and the environment. acs.org For instance, polar solvents tend to stabilize the diequatorial conformer, which has a larger dipole moment. acs.org
Spectroscopic data from techniques like NMR and mass spectrometry are crucial for identifying and distinguishing between the different isomers and conformers of this compound. nih.govchemicalbook.comnist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859545 | |
| Record name | 1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-21-7 | |
| Record name | 1,2-Dichlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DICHLOROCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemistry and Conformational Analysis of 1,2 Dichlorocyclohexane Isomers
Configurational Isomers: cis-1,2-Dichlorocyclohexane (B86984) and trans-1,2-Dichlorocyclohexane (B1586812)
The 1,2-dichlorocyclohexane molecule has two stereogenic centers, which are the carbon atoms bonded to the chlorine atoms. msu.edu This substitution pattern gives rise to three distinct configurational stereoisomers: a pair of enantiomers known as trans-1,2-dichlorocyclohexane and a meso compound, cis-1,2-dichlorocyclohexane. msu.edulibretexts.org
Enantiomeric Relationships of trans-1,2-Dichlorocyclohexane (R,R and S,S)
The trans isomer of this compound is chiral and exists as a pair of enantiomers. alnojoumacademy.com These enantiomers are non-superimposable mirror images of each other and are designated as (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane. msu.edulibretexts.orgstackexchange.com Enantiomers share identical physical and chemical properties, with the exception of their interaction with plane-polarized light (one being dextrorotatory and the other levorotatory) and their reactions with other chiral substances. alnojoumacademy.compdx.edu The trans configuration means that the two chlorine substituents are on opposite sides of the cyclohexane (B81311) ring. wikipedia.org Neither of the trans enantiomers possesses an internal plane of symmetry. alnojoumacademy.comstackexchange.com
Meso Character and Chirality of cis-1,2-Dichlorocyclohexane (R,S)
Diastereomeric Relationships between cis and trans Isomers
| Isomer | Configuration | Chirality | Relationship |
|---|---|---|---|
| trans-1,2-Dichlorocyclohexane | (1R,2R) | Chiral | Enantiomers of each other; Diastereomers of the cis isomer. libretexts.orglibretexts.org |
| (1S,2S) | Chiral | ||
| cis-1,2-Dichlorocyclohexane | (1R,2S) or (1S,2R) | Achiral (Meso) | Diastereomer of the trans isomers. libretexts.orgorganicchemistrytutor.comlibretexts.org |
Conformational Isomers and Equilibrium
Substituted cyclohexanes predominantly adopt a chair conformation, which is generally more stable than other possibilities like boat or twist-boat conformations. libretexts.orglibretexts.org The stability of these chair conformers is heavily influenced by the spatial arrangement of the substituents in either axial or equatorial positions. libretexts.org
Chair Conformations: Diaxial (aa) and Diequatorial (ee) Forms
The configurational isomers of this compound each have distinct conformational possibilities due to the chair-chair interconversion (ring flip).
trans-1,2-Dichlorocyclohexane : This isomer exists as an equilibrium between two non-equivalent chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. pharmacy180.comspcmc.ac.in In the diequatorial conformer, both chlorine atoms occupy equatorial positions, while in the diaxial conformer, both occupy axial positions.
cis-1,2-Dichlorocyclohexane : A ring flip of the cis isomer interconverts one chair conformation into its mirror image. pdx.edu Both conformers have one chlorine atom in an axial position and the other in an equatorial position (a,e). libretexts.orglibretexts.org These two conformations are equivalent in energy and exist in equal amounts at equilibrium. pdx.edu
Energy Differences and Conformational Preferences
The preference for a substituent to occupy an equatorial position over an axial one is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.orgpharmacy180.com An axial substituent experiences steric hindrance from the two other axial atoms (usually hydrogens) on the same side of the ring. libretexts.org
For trans-1,2-dichlorocyclohexane , the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. The diaxial form suffers from two unfavorable 1,3-diaxial interactions between the chlorine atoms and axial hydrogens. pharmacy180.com The energy preference for a single chlorine substituent on a cyclohexane ring to be in the equatorial position is approximately 0.5 kcal/mol. libretexts.orgpharmacy180.com Based on this, the diequatorial conformer of the trans isomer is predicted to be favored by about 1.0 kcal/mol (4.4 kJ/mol). pharmacy180.com It should be noted, however, that electrostatic interactions between the C-Cl dipoles can also play a role, sometimes making the diaxial conformer more stable than simple steric analysis would suggest. spcmc.ac.inchegg.com
For cis-1,2-dichlorocyclohexane , the two axial-equatorial (a,e) conformers are degenerate, meaning they have the same energy. pdx.edu Therefore, they exist in a 1:1 ratio at equilibrium. Each conformer has one chlorine in a sterically favored equatorial position and one in a less favored axial position. libretexts.orglibretexts.org
When comparing the most stable conformers of each isomer, the diequatorial trans isomer is more stable than the axial-equatorial cis isomer because the former avoids the steric strain of an axial chlorine atom entirely.
| Isomer | Conformer | Relative Stability | Reason for Preference |
|---|---|---|---|
| trans-1,2-Dichlorocyclohexane | Diequatorial (e,e) | More Stable (favored by ~1.0 kcal/mol). pharmacy180.com | Avoids 1,3-diaxial interactions. pharmacy180.com |
| Diaxial (a,a) | Less Stable | Experiences significant steric strain. pharmacy180.com | |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (a,e) | Two conformers of equal energy. pdx.edu | Each conformer has one axial and one equatorial chlorine. libretexts.org |
Gas Phase Studies
In the gas phase, the conformational equilibrium of trans-1,2-dichlorocyclohexane has been a subject of detailed investigation, primarily through electron diffraction and computational methods. These studies have revealed a preference for the diaxial (aa) conformer over the diequatorial (ee) conformer.
Gas-phase electron diffraction studies, in conjunction with theoretical calculations, have quantified the composition of trans-1,2-dichlorocyclohexane at elevated temperatures. At 100°C, the gaseous mixture was found to consist of approximately 60(4)% of the diaxial conformer. researchgate.net This preference for the diaxial form in the gas phase is a notable deviation from the expected behavior based solely on steric considerations, which would favor the less crowded diequatorial arrangement. This observation suggests that attractive interactions, such as dipole-dipole or other electrostatic interactions, play a significant role in stabilizing the diaxial conformer in the absence of a solvent.
Theoretical calculations, including B3LYP/aug-cc-pVTZ, support this finding, predicting a composition of 51.2% for the diaxial conformer. researchgate.net The geometric parameters of both the diaxial and diequatorial conformers have been determined with high precision through these gas-phase studies, as detailed in the table below.
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |
|---|---|---|
| <C-C> Bond Length (Å) | 1.525(4) | 1.525(6) |
| C-Cl Bond Length (Å) | 1.806(2) | 1.787(2) |
| ∠C2-C1-Cl Bond Angle (°) | 107.3(3) | 111.5(3) |
| ∠C1-C2-C3 Bond Angle (°) | 113.9(5) | 111.6(5) |
| ∠C2-C3-C4 Bond Angle (°) | 111.3(12) | 109.9(12) |
| Cl-C2-C3-Cl Torsion Angle (°) | 165.3(9) | -59.4(9) |
Solvent Effects on Conformational Equilibria
The conformational equilibrium of this compound is highly sensitive to the surrounding medium. In contrast to the gas phase, studies in solution have shown a marked shift in the equilibrium towards the diequatorial (ee) conformer for the trans-isomer, particularly in polar solvents.
This solvent-induced shift is attributed to the difference in dipole moments between the two conformers. The diequatorial conformer possesses a significantly larger molecular dipole moment compared to the diaxial conformer. Consequently, polar solvents stabilize the more polar diequatorial form to a greater extent through dipole-dipole interactions, thereby increasing its population in the equilibrium mixture. For instance, in non-polar solvents, the diequatorial form of trans-1,2-dichlorocyclohexane is more favorable, and this preference is further enhanced in more polar environments like acetone (B3395972). cdnsciencepub.com
Raman spectroscopy studies have also been employed to investigate the effects of both temperature and pressure on the conformational equilibrium in solution. These studies confirm that the more polar diequatorial conformer is favored in solution, but interestingly, an increase in pressure can shift the equilibrium back towards the less polar diaxial conformer, indicating a positive reaction volume for the isomerization from diaxial to diequatorial.
| Environment | Predominant Conformer | Primary Reason |
|---|---|---|
| Gas Phase | Diaxial (aa) | Favorable intramolecular electrostatic interactions. researchgate.net |
| Non-polar Solvent (e.g., Carbon Disulfide) | Diequatorial (ee) | Avoidance of steric hindrance. cdnsciencepub.com |
| Polar Solvent (e.g., Acetone) | Diequatorial (ee) | Stabilization of the larger dipole moment by the solvent. cdnsciencepub.com |
Ring-Flipping Dynamics and Energy Barriers
The cyclohexane ring in this compound is not static but undergoes a rapid conformational change known as ring flipping or chair-chair interconversion. This process involves the conversion of one chair conformation into another, during which axial substituents become equatorial and vice versa. The rate of this interconversion is determined by the activation energy barrier.
For cyclohexane itself, the energy barrier for the chair flip is approximately 10 kcal/mol. masterorganicchemistry.com The introduction of substituents on the ring can alter this barrier. In the case of 1,2-disubstituted cyclohexanes, the energy barrier for ring inversion can be influenced by the stereochemistry of the substituents. For cis-1,2-disubstituted cyclohexanes, the energy barrier for ring inversion is generally higher than for the corresponding trans-isomers. This is because the two substituents in the cis-isomer, being on the same side of the ring, can lead to increased steric repulsion in the transition state of the ring flip.
A computational study on a related molecule, 1,2-cyclohexanecarboxylic acid amide, provides insight into the potential energy barriers for this compound. The calculated energy barrier for the ring inversion of the cis-isomer was 10.49 kcal/mol, while for the trans-isomer, it was significantly lower at 6.26 kcal/mol. nih.govacs.org This difference is attributed to the steric repulsion between the bulky 1,2-substituents in the trans-isomer, which lowers the energy barrier for ring inversion and facilitates more dynamic interconversion between conformations. nih.govacs.org Dynamic NMR spectroscopy is a key experimental technique used to measure these energy barriers.
Influence of Halogen Substituents on Cyclohexane Ring Geometry
The presence of chlorine atoms as substituents on the cyclohexane ring induces notable changes in its geometry compared to the unsubstituted parent molecule. These changes are evident in the bond lengths and bond angles within the ring and involving the substituents.
Gas-phase electron diffraction studies provide precise data on these geometric parameters for the different conformers of trans-1,2-dichlorocyclohexane. researchgate.net In the diaxial conformer, the C-Cl bonds are longer (1.806 Å) compared to the diequatorial conformer (1.787 Å). This elongation in the axial position can be attributed to steric interactions with the axial hydrogens at the C3 and C5 positions.
Synthetic Methodologies and Stereocontrol
Non-Stereospecific Synthesis Routes
These methods often lack precise control over the stereochemical outcome of the reaction, leading to a mixture of products that can be challenging to separate.
The direct chlorination of cyclohexane (B81311) using chlorine gas (Cl₂) in the presence of light proceeds through a free-radical mechanism. This method is notoriously non-selective for producing 1,2-dichlorocyclohexane. vaia.comvaia.com The high reactivity of chlorine radicals means they can abstract hydrogen atoms from any position on the cyclohexane ring with little preference. vaia.comvaia.com This lack of regioselectivity leads to a complex mixture of chlorinated cyclohexanes, including various positional isomers like 1,1-, 1,3-, and 1,4-dichlorocyclohexane, in addition to the desired 1,2-isomer. vaia.com
Furthermore, even when 1,2-dichlorination occurs, it does not provide stereocontrol, resulting in a mixture of both cis- and trans-1,2-dichlorocyclohexane (B1586812). The free-radical process does not favor a specific spatial orientation for the second chlorine addition relative to the first. vaia.com The challenge of separating these various isomers makes radical halogenation an inefficient method for the targeted synthesis of this compound. vaia.com
The chlorination of cyclohexene (B86901) can also proceed through different pathways, including both radical and ionic mechanisms, which can lead to a lack of stereocontrol. In the absence of radical inhibitors, the reaction of cyclohexene with chlorine in nonpolar solvents can produce a mixture of trans-1,2-dichlorocyclohexane, 3-chlorocyclohexene (B1361376), and 4-chlorocyclohexene. sci-hub.se While the addition product is predominantly the trans isomer under ionic conditions, radical conditions can yield a small percentage of the cis isomer. sci-hub.se The formation of substitution products (3- and 4-chlorocyclohexene) further complicates the product mixture.
Stereospecific Synthesis of cis-1,2-Dichlorocyclohexane (B86984)
To overcome the selectivity issues of non-stereospecific routes, several methods have been developed to specifically synthesize the cis isomer of this compound. These methods often start with a precursor that has a defined stereochemistry, which is then transferred to the final product.
A reliable method for the stereospecific synthesis of cis-1,2-dichlorocyclohexane involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂). orgsyn.orgdntb.gov.ua This reagent is typically generated in situ by reacting triphenylphosphine (B44618) (Ph₃P) with chlorine gas. orgsyn.orglookchem.com The reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring. orgsyn.org This double inversion effectively results in a net cis-addition of two chlorine atoms across the original double bond position of cyclohexene. orgsyn.org
The procedure involves cooling a solution of triphenylphosphine in an anhydrous solvent like benzene, followed by the introduction of chlorine gas to form the dichlorotriphenylphosphorane. orgsyn.orglookchem.com A solution of 1,2-epoxycyclohexane is then added, and the mixture is refluxed. orgsyn.orglookchem.com This method provides good yields of cis-1,2-dichlorocyclohexane, typically in the range of 71-73%. orgsyn.orglookchem.com
Table 1: Synthesis of cis-1,2-Dichlorocyclohexane via Dichlorotriphenylphosphorane
| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield |
| Triphenylphosphine | Chlorine | - | Benzene | Ice bath, then reflux | Dichlorotriphenylphosphorane | - |
| 1,2-Epoxycyclohexane | Dichlorotriphenylphosphorane | - | Benzene | Reflux for 4 hours | cis-1,2-Dichlorocyclohexane | 71-73% orgsyn.orglookchem.com |
An alternative one-step synthesis of cis-1,2-dichlorocyclohexane from cyclohexene oxide can be achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These methods are noted for their high stereoselectivity. When using PCl₅ in solvent-free conditions at 0°C, an 80% yield of the cis isomer can be obtained. Alternatively, using SOCl₂ with pyridine (B92270) as a catalyst at 25°C can result in an 85% yield. These reactions are believed to proceed through a concerted mechanism that retains the stereochemistry from the epoxide, leading to a high diastereomeric ratio of greater than 98:2 in favor of the cis product.
A more recent development in the stereospecific synthesis of cis-dichlorides is the electrochemical cis-chlorination of alkenes. nih.gov This method utilizes phenylselenyl chloride as a catalyst and tetrabutylammonium (B224687) chloride as both a supporting electrolyte and a nucleophilic chloride source. nih.govresearchgate.net The reaction is performed with minimal experimental complexity and achieves high diastereoselectivity for the cis-chlorinated products, often greater than 95:5. nih.gov
The proposed mechanism involves a dual role for phenylselenyl chloride. An adduct is formed between the phenylselenyl chloride and the alkene, which is then activated by electrochemically generated phenylselenyl trichloride. nih.gov This activation facilitates a SN2-type replacement of the selenium by a chloride ion, leading to the cis-dichlorinated product. nih.govresearchgate.net This electrochemical approach has been successfully applied to various cyclic and acyclic alkenes.
Table 2: Comparison of Stereospecific Synthesis Methods for cis-1,2-Dichlorocyclohexane
| Method | Reagents | Conditions | Yield | Diastereoselectivity (cis:trans) |
| Dichlorotriphenylphosphorane | Ph₃P, Cl₂, 1,2-epoxycyclohexane | Reflux | 71-73% orgsyn.orglookchem.com | High |
| PCl₅/SOCl₂ | PCl₅ or SOCl₂, pyridine, 1,2-epoxycyclohexane | 0-25°C, solvent-free | 80-85% | >98:2 |
| Electrochemical Chlorination | Phenylselenyl chloride, Tetrabutylammonium chloride, Cyclohexene | Electrolysis | High | >95:5 nih.gov |
Stereospecific Synthesis of trans-1,2-Dichlorocyclohexane
The controlled synthesis of trans-1,2-dichlorocyclohexane is crucial for applications where specific stereoisomers are required. The following subsections outline two distinct and effective methodologies.
The direct chlorination of cyclohexene often leads to a mixture of products. However, the use of molybdenum pentachloride (MoCl₅) as a chlorinating agent allows for a high degree of stereocontrol, favoring the formation of the syn-addition product. While this method primarily yields cis-1,2-dichlorocyclohexane, it is an important example of stereospecific dichlorination. For the synthesis of the trans isomer, other methods are typically employed.
It is important to note a distinction in the literature. While some early reports suggested MoCl₅ catalyzes anti-addition, more comprehensive studies have demonstrated that the dichlorination of alkenes with stoichiometric amounts of MoCl₅ proceeds with syn-stereospecificity. nih.gov For instance, the reaction with (E)-2-butene yields a 92:8 mixture of syn to anti dichlorination products in an 85% combined yield, based on MoCl₅ as the limiting reagent. nih.gov These reactions often require a significant excess of the alkene to mitigate competing polymerization reactions. nih.gov
The mechanism is believed to involve the formation of a molybdenum-alkene complex, followed by the intramolecular delivery of two chlorine atoms to the same face of the double bond.
A reliable route to trans-1,2-dichlorocyclohexane begins with the precursor 2-chlorocyclohexanone (B41772). This multi-step synthesis offers a high degree of stereochemical control in the final product.
The first step involves the reduction of 2-chlorocyclohexanone, typically via a Meerwein-Ponndorf-Verley (MPV) reduction. The MPV reduction is known for its high chemoselectivity in reducing aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst and a sacrificial alcohol, commonly isopropanol. wikipedia.orgorganic-chemistry.org This reduction of 2-chlorocyclohexanone yields a mixture of cis- and trans-2-chlorocyclohexanols, with the trans isomer being the predominant product. datapdf.com
The subsequent and final step is the reaction of the 2-chlorocyclohexanol (B73132) mixture with thionyl chloride (SOCl₂). Critically, the reaction of both cis- and trans-2-chlorocyclohexanol (B14723591) with thionyl chloride alone results in the formation of trans-1,2-dichlorocyclohexane as the primary isolable dichloride. datapdf.com This stereochemical outcome is governed by the reaction mechanism, which can proceed through different pathways (Sₙi or Sₙ2) depending on the stereochemistry of the starting alcohol and the reaction conditions, but ultimately converges to yield the thermodynamically more stable trans product. datapdf.com
Comparative Analysis of Synthetic Pathways in terms of Yield and Stereoselectivity
The direct chlorination of cyclohexene with reagents like cupric chloride can produce both cis- and trans-1,2-dichlorocyclohexane, with the ratio of isomers being dependent on the polarity of the solvent. oup.com While methods for stereospecific syn-dichlorination using reagents like MoCl₅ exist, achieving high stereoselectivity for anti-addition in a single step from cyclohexene can be challenging.
Below is a comparative table summarizing the key aspects of these synthetic methodologies.
| Synthetic Pathway | Starting Material | Key Reagents | Primary Stereochemical Outcome | Reported Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|---|
| MoCl₅ Mediated Dichlorination | Cyclohexene | MoCl₅ | cis-1,2-Dichlorocyclohexane (syn-addition) | ~85% (for analogous alkenes) nih.gov | High (e.g., 92:8 syn:anti for (E)-2-butene) nih.gov | Single step, high stereospecificity for syn-addition. | Requires stoichiometric, excess alkene; primarily yields the cis isomer. nih.gov |
| Route from 2-Chlorocyclohexanone | 2-Chlorocyclohexanone | 1. Aluminum isopropoxide, Isopropanol (MPV Reduction) 2. Thionyl chloride (SOCl₂) | trans-1,2-Dichlorocyclohexane | High (individual steps are efficient) | High for the trans isomer. datapdf.com | High stereoselectivity for the trans product. | Multi-step process. |
Reaction Mechanisms and Reactivity Profiles
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 1,2-Dichlorocyclohexane predominantly proceed via the S(_N)2 mechanism, which is a single-step process involving a backside attack by the nucleophile. libretexts.orgyoutube.com This mechanism is highly sensitive to the stereochemistry of the substrate. libretexts.org
The stereochemical outcome of an S(_N)2 reaction is inversion of configuration at the reaction center. libretexts.orgyoutube.com For this compound, the feasibility of the backside attack is dependent on the conformation of the cyclohexane (B81311) ring. In its chair conformation, substituents can occupy either axial or equatorial positions. study.com
For an S(_N)2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (the chlorine atom). chemistrysteps.com This approach is sterically hindered for an equatorial substituent due to the presence of the ring. Conversely, an axial substituent is more accessible to a backside attack. youtube.com
trans-1,2-Dichlorocyclohexane (B1586812): The most stable conformation of the trans isomer is the diequatorial (e,e) form, which minimizes steric interactions. study.commsu.edu To undergo an S(_N)2 reaction, the molecule must adopt the less stable diaxial (a,a) conformation. msu.edureddit.com In this conformation, both chlorine atoms are in axial positions, allowing for a backside attack by a nucleophile. The reaction with a nucleophile like the iodide ion (I) in acetone (B3395972) would proceed with inversion of configuration at both carbon centers, assuming a double substitution. askfilo.com
cis-1,2-Dichlorocyclohexane (B86984): The cis isomer exists as a rapid equilibrium of two chair conformations, each having one axial and one equatorial chlorine atom (a,e and e,a). study.comlumenlearning.com The axial chlorine is susceptible to S(_N)2 attack, which would lead to an inversion of configuration at that carbon. For example, the reaction of cis-1,2-Dichlorocyclohexane with sodium iodide in acetone would result in the substitution of the axial chlorine, leading to a trans iodo-chloro-cyclohexane product. askfilo.com
Table 1: Stereochemical Outcomes of S(_N)2 Reactions on this compound
| Isomer | Most Stable Conformation | Reactive Conformation for S(_N)2 | Stereochemical Outcome |
| trans-1,2-Dichlorocyclohexane | Diequatorial (e,e) | Diaxial (a,a) | Inversion at both centers |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a) | Axial-Equatorial (a,e) or Equatorial-Axial (e,a) | Inversion at the axial center |
Elimination Reactions
Elimination reactions of this compound are predominantly E2 (bimolecular elimination) reactions, which, like S(_N)2 reactions, are stereospecific. The key requirement for an E2 reaction is an anti-periplanar arrangement of the leaving group and a β-hydrogen atom. chemistrysteps.com In cyclohexane systems, this translates to a diaxial arrangement. chemistrysteps.com
While anti-elimination is the strongly preferred pathway for E2 reactions, syn-elimination can occur in rigid systems where an anti-periplanar arrangement is not possible. However, in the flexible cyclohexane ring system of this compound, the molecule will adopt a conformation that allows for anti-elimination. Therefore, the discussion will focus on the consequences of the requirement for a diaxial arrangement of a hydrogen and a chlorine atom.
The regioselectivity of E2 reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. masterorganicchemistry.comchemistrysteps.com However, the stereochemical constraints of the cyclohexane ring can lead to the formation of the less substituted alkene (Hofmann product). libretexts.orgchadsprep.com
trans-1,2-Dichlorocyclohexane: In its stable diequatorial conformation, neither chlorine atom has an anti-periplanar β-hydrogen. reddit.com For E2 elimination to occur, the molecule must flip to the much less stable diaxial conformation. reddit.com In this conformation, both chlorines are axial, and the adjacent hydrogens on carbons 3 and 6 are also axial and thus anti-periplanar. Elimination can then proceed to form 3-chlorocyclohexene (B1361376).
cis-1,2-Dichlorocyclohexane: In the chair conformations of the cis isomer, one chlorine is axial and the other is equatorial. The axial chlorine has two anti-periplanar β-hydrogens, one on the adjacent carbon that also bears the equatorial chlorine, and one on the other adjacent carbon. Elimination involving the axial chlorine and an adjacent axial hydrogen will readily occur. Depending on the base used, the reaction can be regioselective. A small, strong base will favor the formation of the more substituted alkene (Zaitsev product), 1-chlorocyclohexene. A bulky base may favor the formation of the less substituted alkene (Hofmann product), 3-chlorocyclohexene, due to steric hindrance. chemistrysteps.comchemistrysteps.com
Table 2: Products of E2 Elimination of this compound Isomers
| Isomer | Conformation for E2 | Major Elimination Product |
| trans-1,2-Dichlorocyclohexane | Diaxial (a,a) | 3-Chlorocyclohexene |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (a,e) | 1-Chlorocyclohexene (Zaitsev) or 3-Chlorocyclohexene (Hofmann) |
Reduction Reactions
Reduction of a dichlorocyclohexane typically refers to the removal of the halogen atoms. This can be achieved through various methods.
While catalytic hydrogenation is primarily used for the reduction of alkenes and alkynes, it can be conceptually applied to the formation of this compound from a precursor. For instance, the catalytic hydrogenation of 1,2-dichlorocyclohexene would yield cis-1,2-Dichlorocyclohexane. This is because catalytic hydrogenation involves the syn-addition of two hydrogen atoms to the same face of the double bond.
Oxidation Reactions and Derived Products
As a saturated haloalkane, this compound is generally resistant to oxidation under mild conditions. Saturated hydrocarbons (alkanes) and their halogenated derivatives lack the electron-rich pi bonds found in alkenes, making them unreactive toward common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under standard conditions.
Oxidation of saturated C-H bonds typically requires harsh conditions or specialized catalysts. For instance, certain titanium-containing silicalite catalysts have been shown to oxidize saturated organic groups in the presence of hydrogen peroxide. google.com Electrochemical oxidation of haloalkanes is also possible; this process involves the initial loss of a non-bonding electron from the halogen, followed by the cleavage of the carbon-halogen bond to form a carbocation intermediate. researchgate.net This highly reactive intermediate would then undergo further reactions depending on the surrounding medium.
Due to the stability of the cyclohexane ring and the C-Cl bonds, controlled oxidation to specific, stable products like ketones or alcohols without cleaving the ring is not a common or straightforward transformation. Any forceful oxidation is more likely to lead to a complex mixture of products or complete mineralization to carbon dioxide, water, and hydrochloric acid.
Formation of this compound as a Reaction Product
This compound is a primary product of the addition of chlorine (Cl₂) to cyclohexene (B86901) in a non-polar solvent. However, when this reaction is conducted in an aqueous system, the product distribution changes significantly due to the participation of water as a nucleophile.
The mechanism begins with the electrophilic attack of chlorine on the cyclohexene double bond, forming a cyclic chloronium ion intermediate. In a non-polar solvent, a chloride ion would then attack one of the carbons of the chloronium ion, leading to the formation of trans-1,2-dichlorocyclohexane.
In an aqueous system, water is present in a much higher concentration than chloride ions and acts as a competing nucleophile. The water molecule attacks the chloronium ion, leading to the formation of a protonated chlorohydrin. Subsequent deprotonation by another water molecule yields the final product, trans-2-chlorocyclohexanol (B14723591). Consequently, in aqueous solutions, the major product is the chlorohydrin, with this compound being a minor byproduct.
Table 2: Products of Cyclohexene Chlorination in Different Solvents
| Solvent | Role of Solvent | Major Product | Minor Product |
|---|---|---|---|
| Non-polar (e.g., CCl₄) | Inert | trans-1,2-Dichlorocyclohexane | - |
| Aqueous (H₂O) | Nucleophile | trans-2-Chlorocyclohexanol | trans-1,2-Dichlorocyclohexane |
The formation of this compound as an intermediate in the degradation of other chlorinated compounds is highly dependent on the structure of the parent compound.
Extensive studies on the degradation pathways of pentachlorophenol (B1679276) (PCP), a polychlorinated aromatic compound, have shown that its breakdown proceeds through reductive dehalogenation to form various tetrachlorophenols and trichlorophenols, ultimately leading to ring cleavage. There is no scientific evidence to suggest that the degradation of the aromatic pentachlorophenol ring leads to the formation of a saturated cyclic compound like this compound.
A more plausible precursor is the pesticide lindane (γ-hexachlorocyclohexane, γ-HCH), which shares the same C6 saturated ring structure. The microbial degradation of lindane and its isomers can occur under both aerobic and anaerobic conditions. frontiersin.orgnih.govnih.govdoaj.org Anaerobic pathways, in particular, involve sequential reductive dechlorination steps. Intermediates such as pentachlorocyclohexene and tetrachlorocyclohexene are well-documented. While the complete pathway to less chlorinated species is complex, the formation of a dichlorocyclohexane isomer is plausible. Indeed, some studies have detected "dichlorocyclohexane" as a metabolite during lindane degradation, although the specific 1,2-isomer was not explicitly identified. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been extensively employed to determine the geometries, relative energies, and electronic structures of the different conformers of 1,2-dichlorocyclohexane. These studies have been crucial in understanding the subtle balance of steric and electronic effects that dictate the preference for axial or equatorial positions of the chlorine substituents.
High-level ab initio methods are essential for accurately predicting the conformational energies of this compound isomers. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) have been utilized to calculate the energies of the diaxial (aa) and diequatorial (ee) conformers of the trans isomer, as well as the conformers of the cis isomer. acs.orgrsc.org
For the dihalocyclohexanes, calculations have been performed to determine the relative energies of the diaxial, axial-equatorial, and diequatorial forms. acs.org These computations have shown that for trans-1,2-dichlorocyclohexane (B1586812), the diaxial conformer is notably preferred. acs.org The QCISD method, in particular, when combined with a large basis set, has been found to provide the best agreement with experimental data for dihalocyclohexanes. acs.org Stationary points on the potential energy surface are typically optimized using methods like MP2, and frequency analysis is performed to confirm that these structures correspond to local minima. rsc.org
Density Functional Theory (DFT) has become a widely used tool for studying dihalocyclohexanes due to its favorable balance of computational cost and accuracy. The hybrid B3LYP functional, in particular, has been frequently used for geometry optimization and the calculation of relative energies. acs.orgresearchgate.net
DFT calculations have been instrumental in analyzing the structural parameters of the conformers of trans-1,2-dichlorocyclohexane. researchgate.net These studies have revealed significant differences in bond angles and torsion angles between the diaxial (aa) and diequatorial (ee) forms. researchgate.net For example, the Cl-C-C-Cl torsion angle is substantially different between the two conformers. researchgate.net Energetic calculations using B3LYP have also been used to predict the equilibrium composition of the conformers in the gas phase. researchgate.net
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |
|---|---|---|
| C-Cl Bond Length (Å) | 1.806 | 1.787 |
| C2-C1-Cl Bond Angle (°) | 107.3 | 111.5 |
| C1-C2-C3 Bond Angle (°) | 113.9 | 111.6 |
| Cl-C2-C3-Cl Torsion Angle (°) | 165.3 | -59.4 |
Data sourced from an electron-diffraction investigation aided by DFT calculations. researchgate.net
The choice of basis set is critical for obtaining reliable results in quantum chemical calculations. For dihalocyclohexanes, Pople-style basis sets like 6-311G* and correlation-consistent basis sets have been employed. acs.orgresearchgate.net The inclusion of polarization and diffuse functions, as seen in the 6-311+G(2df,p) basis set, is often necessary for an accurate description of these systems. acs.org
Computational results are benchmarked against experimental data to validate the theoretical models. For trans-1,2-dichlorocyclohexane, gas-phase electron diffraction has been a key experimental technique. researchgate.net Theoretical predictions of the conformer populations at a given temperature can be directly compared to the experimentally measured composition. For instance, B3LYP/aug-cc-pVTZ calculations predicted a composition of 51.2% for the diaxial (aa) conformer of trans-1,2-dichlorocyclohexane, which is in reasonable agreement with the experimentally measured value. researchgate.net The QCISD/6-311+G(2df,p) level of theory has been identified as providing the best agreement with experimental data for the conformational energies of dihalocyclohexanes. acs.org
| Method | Temperature (°C) | % Diaxial (aa) Conformer |
|---|---|---|
| Experimental (Electron Diffraction) | 100 | 60 (±4) |
| B3LYP/aug-cc-pVTZ | - | 51.2 |
Data sourced from an electron-diffraction investigation. researchgate.net
The conformational equilibrium of this compound is known to be sensitive to the solvent environment. Theoretical models are used to account for these solvent effects. The Self-Consistent Isodensity Polarizable Continuum Model (SCIPCM) is one such reaction field model that has been applied to dihalocyclohexanes. acs.orgresearchgate.net This model treats the solvent as a polarizable continuum, which interacts with the solute's charge distribution. SCIPCM calculations have successfully reproduced the observed solvent effects, showing that while the diaxial conformer of trans-1,2-dihalocyclohexanes may be preferred in the gas phase, the diequatorial conformer becomes more stable in solution. acs.orgresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
The conformational behavior of trans-1,2-dichlorocyclohexane can be significantly altered when it is confined within a constrained environment, such as the pores of a zeolite. acs.org Molecular simulations, including quantum mechanics/molecular mechanics (QM/MM) molecular dynamics, have been used to investigate the molecule's behavior when adsorbed inside zeolites with a Faujasite (FAU) structure, such as sodium Y (Na-Y) and siliceous Y (Si-Y). acs.org
These simulations have shown that the conformational and dynamic properties of the molecule are strongly dependent on factors like the presence of charge-balancing cations within the zeolite framework. acs.org Inside both Na-Y and Si-Y zeolites, the diequatorial (ee) conformer is found to be preferable to the diaxial (aa) conformer. acs.org This is a reversal of the preference observed in some gas-phase calculations. The preference for the ee conformer is particularly enhanced in the Na-Y supercage environment, where the Na⁺ ions polarize the molecule, leading to a larger shift in the conformational equilibrium in favor of the ee form compared to the environment in Si-Y. acs.org
Host-Guest Interactions
The study of host-guest interactions, a cornerstone of supramolecular chemistry, involves the complexation of a "host" molecule with a "guest" molecule through non-covalent forces. Computational chemistry provides powerful tools to investigate these interactions, offering insights into binding affinities, complex geometries, and the thermodynamic drivers of association. researchgate.netnih.gov Key computational methods include molecular mechanics, quantum mechanics, and molecular dynamics simulations. researchgate.net These approaches can calculate binding free energies by evaluating enthalpic and entropic contributions, often employing techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations. researchgate.netacs.org
Quantum mechanical methods, particularly Density Functional Theory (DFT) with dispersion corrections, are crucial for accurately describing the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, and electrostatic interactions) that govern the stability of host-guest complexes. nih.govcomporgchem.com Simulations can elucidate the role of the solvent, which is critical in aqueous systems where the hydrophobic effect can be a major driving force for complexation. researchgate.net While these computational methodologies are well-established for a variety of systems, including cyclodextrins and cucurbiturils, acs.orgnih.gov specific, detailed computational studies on the host-guest interactions of this compound were not prominent in the surveyed literature. Such studies would be valuable for understanding how the conformational flexibility and stereochemistry of this compound influence its ability to act as a guest in various molecular hosts.
Electron Diffraction Studies for Gas Phase Molecular Structures
Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise molecular structure of molecules in the vapor phase, free from the intermolecular forces present in condensed phases. wikipedia.org This method has been applied to elucidate the structural details of trans-1,2-dichlorocyclohexane, providing valuable data on its conformational composition and geometry. researchgate.net
A detailed GED investigation, supported by ab initio and density functional theory calculations, revealed that gaseous trans-1,2-dichlorocyclohexane at 100°C exists as a mixture of two chair conformers: one with both chlorine atoms in axial positions (diaxial, aa) and one with both in equatorial positions (diequatorial, ee). researchgate.net The study determined that the diaxial conformer is the more abundant species under these conditions. researchgate.net
The experimental composition was measured to be 60(4)% diaxial (aa) and 40(4)% diequatorial (ee). researchgate.net This finding is significant because for many substituted cyclohexanes, equatorial positions are sterically favored. msu.edu The preference for the diaxial conformer in the gas phase highlights the influence of intramolecular electrostatic and steric interactions specific to the trans-1,2-dichloro substitution pattern. researchgate.netacs.org
The study also provided high-precision measurements of key bond lengths (rg) and bond angles (∠α) for both conformers, which are summarized in the table below. researchgate.net These structural parameters show distinct differences between the aa and ee forms, particularly in the C-Cl bond length and the C-C-Cl bond angles, reflecting the different steric and electronic environments of the chlorine atoms in axial versus equatorial positions. researchgate.net
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |
|---|---|---|
| <C−C> Bond Length (Å) | 1.525 (±0.004) | 1.525 (±0.006) |
| C−Cl Bond Length (Å) | 1.806 (±0.002) | 1.787 (±0.002) |
| ∠C₂−C₁−Cl Angle (°) | 107.3 (±0.3) | 111.5 (±0.3) |
| ∠C₁−C₂−C₃ Angle (°) | 113.9 (±0.5) | 111.6 (±0.5) |
| ∠C₂−C₃−C₄ Angle (°) | 111.3 (±1.2) | 109.9 (±1.2) |
| Cl−C₂−C₃−Cl Torsion Angle (°) | 165.3 (±0.9) | -59.4 (±0.9) |
Molecular Simulation of Reaction Paths and Transition States
Molecular simulations are indispensable tools for investigating chemical reactivity, allowing for the detailed exploration of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states. rsc.org These computational methods map the potential energy surface (PES) of a reacting system, with the minimum energy path connecting reactants to products defining the reaction coordinate. smu.edufiveable.me The highest point along this path corresponds to the transition state, the geometry of which is critical for determining the reaction's activation energy and, consequently, its rate. smu.edufiveable.me
A variety of computational techniques are employed to study reaction paths. researchgate.net These include methods for locating stationary points (reactants, products, transition states) on the PES using quantum chemical calculations like DFT. smu.eduwikipedia.org Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products. smu.edu For more complex systems, reactive molecular dynamics (MD) simulations, using either quantum mechanical or reactive force field approaches, can uncover reaction pathways automatically by simulating the system's evolution over time. acs.org These advanced methods are capable of discovering non-intuitive reaction mechanisms that might be missed by manual exploration. researchgate.netrsc.orgrsc.org
Despite the power of these computational tools in organic chemistry, specific studies detailing the simulation of reaction paths and transition states for reactions directly involving this compound are not widely available in the reviewed literature. Such investigations could, for example, elucidate the mechanisms of its formation via chlorination of cyclohexene (B86901) or its participation in elimination and substitution reactions, providing a molecular-level understanding of the stereoelectronic factors that govern its reactivity.
Application of Molecular Mechanics Methods (e.g., MM3, MM4) in Conformational Analysis
Molecular mechanics (MM) methods are a class of computational techniques that calculate the potential energy of a molecule based on a classical mechanical model. nih.gov These methods rely on "force fields," which are collections of parameters and functions describing the energy cost of stretching bonds, bending angles, and twisting dihedral angles, as well as non-bonded van der Waals and electrostatic interactions. uci.edu The MM3 and MM4 force fields, developed by the research group of Norman L. Allinger, are highly regarded for their accuracy in predicting the structures and conformational energies of a wide range of organic molecules, including halogenated cyclohexanes. wustl.edustanford.eduscirp.orgwustl.edu
Historically, chlorocyclohexanes have played a significant role in the development and validation of molecular mechanics force fields. acs.org The goal of these methods is to perform a conformational analysis by finding the molecular geometries that represent local energy minima and calculating their relative steric energies. uci.edusapub.org The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium.
While specific studies detailing the application of the MM3 or MM4 force fields to this compound were not found in the surveyed literature, related molecular mechanical models have been used to assess its conformational preferences. One study calculated the conformational energy difference between the diequatorial and diaxial forms of trans-1,2-dichlorocyclohexane using a model based on Restrained Electrostatic Potential (RESP) charges. The results of this specific molecular mechanics-based approach are presented below.
| Conformational Equilibrium | Calculated Energy Difference (kcal/mol) |
|---|---|
| eq,eq → ax,ax | 0.91 |
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of 1,2-dichlorocyclohexane in solution.
The cyclohexane (B81311) ring is not static; it undergoes a rapid "ring-flipping" or "chair-chair" interconversion process. In cis-1,2-dichlorocyclohexane (B86984), this process interconverts the axial-equatorial (a,e) conformer with its equivalent equatorial-axial (e,a) form. libretexts.orgstudy.com For the trans isomer, the diequatorial (e,e) conformer interconverts with the diaxial (a,a) conformer. msu.edu These two conformers of the trans isomer are not energetically equivalent.
Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of this ring-flipping process. By monitoring the NMR spectrum at different temperatures, the rate of interconversion can be determined. At high temperatures, the flipping is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of flipping decreases. At a specific temperature, known as the coalescence temperature, the separate signals for the individual conformers begin to broaden and merge. Below this temperature, at the slow-exchange limit, distinct signals for each conformer can be observed. From the coalescence temperature and the separation of the signals, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated.
Both ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between the cis and trans isomers of this compound and in elucidating their detailed structures. nih.govchemicalbook.com The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their chemical environment and spatial orientation.
In ¹H NMR, the coupling constants between adjacent protons (³JHH) are particularly informative for conformational analysis. nih.gov These coupling constants are dependent on the dihedral angle between the protons, as described by the Karplus equation. For example, in the trans isomer, the diequatorial conformer is generally more stable than the diaxial conformer due to reduced steric strain. msu.edu The diequatorial conformer will exhibit characteristic coupling constants for its axial and equatorial protons.
Table 1: Representative NMR Data for this compound Isomers
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| cis-1,2-Dichlorocyclohexane | ¹H | Varies | Multiplet | - |
| ¹³C | ~65 (CHCl), ~30-35 (CH₂) | - | - | |
| trans-1,2-Dichlorocyclohexane | ¹H | Varies | Multiplet | - |
| ¹³C | ~63 (CHCl), ~28-33 (CH₂) | - | - |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Electron Diffraction Spectroscopy for Gas Phase Structures
Gas Electron Diffraction (GED) is a primary technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases. wikipedia.orgyoutube.com This method has been applied to trans-1,2-dichlorocyclohexane (B1586812) to investigate the structures and relative populations of its diaxial (aa) and diequatorial (ee) conformers. acs.orgresearchgate.net
In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern of concentric rings is recorded and analyzed. The intensity and angular distribution of the scattered electrons are related to the distances between all pairs of atoms in the molecule.
For trans-1,2-dichlorocyclohexane, GED studies have shown that the gaseous state at 100°C is a mixture of both the diaxial (aa) and diequatorial (ee) conformers, with the diaxial conformer being surprisingly abundant (approximately 60%). researchgate.net This is in contrast to what is often observed in solution, where the diequatorial conformer is typically favored. The analysis of the diffraction data, often aided by theoretical calculations, allows for the determination of key structural parameters for each conformer. acs.orgresearchgate.net
Table 2: Selected Gas Electron Diffraction Structural Parameters for trans-1,2-Dichlorocyclohexane Conformers
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |
|---|---|---|
| C-C bond length (Å) | 1.525(4) | 1.525(6) |
| C-Cl bond length (Å) | 1.806(2) | 1.787(2) |
| C2-C1-Cl bond angle (°) | 107.3(3) | 111.5(3) |
| C1-C2-C3 bond angle (°) | 113.9(5) | 111.6(5) |
| Cl-C2-C3-Cl torsion angle (°) | 165.3(9) | -59.4(9) |
Data from reference researchgate.net. Values in parentheses represent the estimated uncertainty.
Mass Spectrometry (MS) in Reaction Product Analysis and Degradation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govnist.gov In the context of this compound, MS is valuable for identifying the compound in reaction mixtures and for studying its degradation pathways. nih.govdocbrown.info
In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, and their relative abundances are plotted to generate a mass spectrum.
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. docbrown.info Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic pattern of peaks for any chlorine-containing fragment, which is a powerful diagnostic tool. Common fragmentation pathways for this compound include the loss of a chlorine atom (M-Cl)⁺ and the loss of hydrogen chloride (M-HCl)⁺•.
Vibrational Spectroscopy (IR, Raman) for Conformational Assignment
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govnih.govresearchgate.net These techniques are highly sensitive to the local symmetry and conformation of a molecule, making them valuable for the conformational analysis of this compound. nist.govnist.gov
Both the cis and trans isomers of this compound, and the different conformers of the trans isomer (diaxial and diequatorial), will have distinct vibrational spectra. The frequencies of the C-Cl stretching vibrations are particularly sensitive to whether the chlorine atom is in an axial or equatorial position. Generally, the C-Cl stretching frequency for an axial chlorine is lower than that for an equatorial chlorine.
By comparing the experimental IR and Raman spectra with spectra predicted from theoretical calculations for each possible conformer, it is possible to assign the observed vibrational bands and determine the conformational preferences of the molecule under different conditions (e.g., in different solvents or at different temperatures). For example, in the solid state at low temperatures, a molecule may exist in a single conformation, simplifying the spectrum and aiding in the assignment of vibrational modes.
Microwave Spectroscopy for Rotational Constants and Molecular Structure
Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of molecules in the gas phase. libretexts.org This method provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From the moments of inertia, very precise information about the molecular geometry, including bond lengths and bond angles, can be derived. researchgate.netnih.gov
The analysis of the microwave spectrum of a molecule like this compound can be complex due to the presence of different conformers and isotopic species (due to ¹³C and the chlorine isotopes). However, the high resolution of this technique allows for the separate investigation of these different species.
For trans-1,2-dichlorocyclohexane, microwave spectroscopy can, in principle, be used to determine the rotational constants for both the diaxial and diequatorial conformers. These experimentally determined rotational constants can then be compared with those calculated for theoretically optimized geometries, providing a stringent test of the calculated structures. The rotational constants obtained from microwave spectroscopy can also be used to aid in the analysis of gas electron diffraction data, leading to a more refined and accurate molecular structure. acs.orgresearchgate.net
Environmental Transformation and Degradation Pathways
Biodegradation Mechanisms
Specific biodegradation mechanisms for 1,2-Dichlorocyclohexane are not well-documented in the available scientific literature. While degradation pathways for other chlorinated compounds are known, direct studies on this specific cycloalkane are absent in the provided search results.
No information was found regarding the aerobic degradation pathways of this compound.
No information was found regarding the anaerobic (reductive) dechlorination of this compound.
No specific microorganisms have been identified in the search results that are responsible for the degradation of this compound.
Abiotic Degradation Pathways
Specific abiotic degradation pathways for this compound are not detailed in the available literature.
No data on the hydrolysis of this compound was found in the search results.
No information was found regarding the abiotic reductive dechlorination of this compound in groundwater systems.
Environmental Context of Formation (e.g., Water Chlorination Byproducts)
The formation of this compound in the environment is significantly linked to water treatment processes, specifically as a byproduct of water chlorination. nih.govnih.gov Water disinfection is a critical public health measure to eliminate waterborne pathogens. wa.govhealth.state.mn.us The most common method involves the use of chlorine, which effectively kills or inactivates harmful microorganisms. health.state.mn.usehs.state.ma.us However, this process can lead to the unintentional formation of a variety of chemical compounds known as disinfection by-products (DBPs). nih.govwa.gov
DBPs are formed when chlorine reacts with naturally occurring organic matter (NOM) present in the source water. wa.govhealth.state.mn.us This organic material, derived from the decay of plant and animal matter, comprises a complex mixture of compounds that can act as precursors for DBP formation. brieflands.com While regulations and monitoring have historically focused on specific classes of DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), a much wider range of halogenated organic substances, including this compound, has been identified. nih.govwa.gov
The formation of this compound during chlorination occurs through the reaction of chlorine with specific cyclic precursors. nih.govnih.gov For instance, if cyclohexene (B86901) is present in the water, the addition of chlorine across its double bond can lead to the formation of this compound. nih.gov Research indicates that this compound is a major product of such reactions in aqueous chlorination, although it may be formed in lower concentrations compared to other dominant byproducts like 2-chlorocyclohexanol (B73132). nih.gov The reaction pathway involves the formation of a chloronium cation, which can then be attacked by a chloride anion to yield this compound. nih.gov
The concentration and specific types of DBPs formed, including this compound, are influenced by several factors. These include the characteristics of the source water, the concentration and type of natural organic matter, the chlorine dose, contact time, water temperature, and pH. ehs.state.ma.usresearchgate.net The presence of bromide in source water can also lead to the formation of brominated and mixed halogenated DBPs. nih.gov
Table 1: Formation Context of this compound as a Disinfection Byproduct
| Parameter | Description | Source(s) |
| Formation Process | Water Chlorination | nih.govnih.gov |
| Reactants | Chlorine (disinfectant) and Natural Organic Matter (precursors) | wa.govhealth.state.mn.us |
| Specific Precursor Example | Cyclohexene | nih.gov |
| Primary Reaction | Electrophilic addition of chlorine to cyclic alkene precursors | nih.govnih.gov |
| Associated Byproducts | 2-Chlorocyclohexanol, Trihalomethanes (THMs), Haloacetic Acids (HAAs) | nih.govwa.gov |
| Influencing Factors | Chlorine dose, contact time, temperature, pH, nature of organic matter, bromide concentration | nih.govehs.state.ma.usresearchgate.net |
Applications in Advanced Organic Synthesis and Chemical Transformations
Role as a Key Intermediate in Multi-Step Syntheses
Multi-step synthesis involves a sequence of chemical reactions to convert a readily available starting material into a more complex target molecule, with one or more intermediate compounds formed along the way. vapourtec.com 1,2-Dichlorocyclohexane can function as a crucial intermediate in such sequences, primarily by acting as a precursor to other valuable synthetic building blocks.
One significant application is its use in the synthesis of cyclohexadienes. Through controlled elimination reactions, this compound can be converted into conjugated dienes like 1,3-cyclohexadiene (B119728). orgsyn.org This transformation is significant because 1,3-cyclohexadiene is a valuable substrate in a variety of powerful carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction, which is a cornerstone for constructing complex cyclic systems found in many natural products and pharmaceuticals. organic-chemistry.org
Furthermore, the synthesis of this compound itself represents its role as an intermediate. For example, it can be stereospecifically synthesized from 1,2-epoxycyclohexane (cyclohexene oxide). orgsyn.orgcdnsciencepub.com This conversion is part of a longer synthetic pathway that might start from cyclohexene (B86901), proceed through the epoxide, form the dichloride, and then use the dichloride for further transformations, firmly establishing it as a key intermediate compound. orgsyn.orgchemicalbook.com
Derivatization of Complex Organic Molecules
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. In synthetic chemistry, this is often done to alter the properties of a molecule or to introduce a new functional group. While this compound is a foundational building block, its specific application as a reagent for the derivatization of other complex organic molecules is not extensively documented in synthetic literature. Its primary role is more established as a synthetic intermediate that undergoes transformations itself, rather than being added to other complex molecules to form derivatives.
Utility in Mechanistic Studies of Organic Reactions
The distinct stereoisomers of this compound, cis and trans, are exceptionally useful for studying the mechanisms of organic reactions, particularly elimination reactions. The rigid chair conformation of the cyclohexane (B81311) ring imposes strict geometric constraints that dictate reaction pathways, providing chemists with a clear model to probe mechanistic details. libretexts.orgchemistrysteps.com
The E2 (bimolecular elimination) reaction, for instance, has a strict stereochemical requirement: the hydrogen atom and the leaving group must be in an anti-periplanar (180°) alignment for the reaction to proceed. masterorganicchemistry.comchemistrysteps.com This requirement can only be met when both groups occupy axial positions on the cyclohexane ring. masterorganicchemistry.com The cis and trans isomers of this compound differ in their ability to achieve this conformation.
trans-1,2-Dichlorocyclohexane (B1586812): The most stable conformation of the trans-isomer places both large chlorine atoms in equatorial positions (diequatorial). To undergo an E2 reaction, the molecule must flip to a much less stable diaxial conformation. reddit.com Although this conformation is energetically unfavorable, it is the only one that allows for the necessary anti-periplanar arrangement of a chlorine atom and an adjacent axial hydrogen, permitting elimination to occur. reddit.com
cis-1,2-Dichlorocyclohexane (B86984): In the cis-isomer, one chlorine atom is axial and the other is equatorial (axial-equatorial). In this stable conformation, neither chlorine atom is anti-periplanar to a hydrogen on an adjacent carbon. libretexts.orglibretexts.org Flipping the ring simply exchanges the axial and equatorial positions, but a diaxial arrangement is never achieved. Consequently, the cis-isomer is unable to undergo a standard E2 elimination under the same conditions as the trans-isomer. libretexts.org
This stark difference in reactivity between the two isomers provides clear and compelling evidence for the stereochemical requirements of the E2 mechanism. By observing that only the trans-isomer undergoes elimination, chemists can confirm the necessity of the anti-periplanar transition state. libretexts.org
| Isomer | Most Stable Conformation | Reactive Conformation for E2 | E2 Reaction Feasibility |
|---|---|---|---|
| trans-1,2-Dichlorocyclohexane | Diequatorial (e,e) | Diaxial (a,a) | Yes, proceeds through the less stable diaxial conformer. |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (a,e) | None (cannot achieve diaxial geometry) | No, the required anti-periplanar arrangement is not possible. |
Precursor for Downstream Chemical Synthesis (e.g., Cyclohexanol (B46403) for Adipic Acid Production)
This compound can serve as a starting material for the synthesis of industrially significant chemicals, such as adipic acid. Adipic acid is a dicarboxylic acid of major industrial importance, primarily used as a monomer for the production of nylon. qiboch.com The conventional industrial synthesis of adipic acid involves the oxidation of a mixture of cyclohexanol and cyclohexanone (B45756) (known as KA oil) with nitric acid. nih.govmdpi.comintratec.us
The pathway from this compound to adipic acid proceeds through key intermediates. As discussed previously, this compound can undergo dehydrohalogenation (elimination of HCl) to yield unsaturated compounds like 3-chlorocyclohexene (B1361376) or 1,3-cyclohexadiene. lumenlearning.com These intermediates, particularly cyclohexene (which can be formed from such precursors), can then be converted into cyclohexanol. The hydration of cyclohexene to cyclohexanol is a well-established industrial process. researchgate.net
| Starting Material | Oxidant | Catalyst System | Key Observation |
|---|---|---|---|
| Cyclohexane | O₂ (Air) | Cobalt(II) and Iron(II) salts | Traditional industrial first step to produce KA oil. mdpi.com |
| KA Oil (Cyclohexanol/Cyclohexanone) | Nitric Acid | Copper(II) and Ammonium Metavanadate | Conventional industrial method for adipic acid; produces N₂O. nih.govmdpi.com |
| Cyclohexanone | Hydrogen Peroxide | Metal oxides, Metal salts, Heteropolyacids | Greener alternative that produces water as the only by-product. qiboch.com |
| Cyclohexene | Hydrogen Peroxide | Iron(II) complex with microwave irradiation | Direct oxidation route to adipic acid, avoiding isolation of KA oil. researchgate.net |
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective and Regioselective Synthetic Routes
The precise control over the spatial arrangement of atoms (stereoselectivity) and the specific location of chemical bonds (regioselectivity) is a cornerstone of modern synthetic chemistry. While traditional methods for the synthesis of 1,2-dichlorocyclohexane exist, future research is geared towards developing more efficient, environmentally friendly, and highly selective methodologies.
A significant area of development is the use of organocatalysis to achieve enantioselective dichlorination. Recent studies have demonstrated the use of cinchona-alkaloid-based organocatalysts for the highly enantioselective dichlorination of unfunctionalized alkenes. nih.govresearchgate.net This approach, which avoids the use of metal catalysts, is a greener alternative and offers high levels of stereocontrol. nih.govresearchgate.net Future work in this area could focus on adapting these catalytic systems specifically for cyclohexene (B86901) and its derivatives to produce enantiomerically pure forms of this compound.
Another promising direction is the exploration of asymmetric halogenation techniques. For instance, the principles of chiral anion phase-transfer catalysis, which has been successfully applied to the asymmetric fluorination of α-branched cyclohexanones, could potentially be adapted for dichlorination reactions. nih.govacs.org This would involve the design of new chiral catalysts that can effectively control the stereochemical outcome of the chlorination of the cyclohexene double bond.
Furthermore, research into novel chlorinating agents and reaction conditions continues to be a priority. The development of safer and more selective reagents to replace traditional, often hazardous, chlorinating agents is an ongoing effort. orgsyn.org The goal is to devise synthetic routes that are not only efficient but also adhere to the principles of green chemistry.
Advanced Computational Approaches for Predictive Modeling
The synergy between experimental and computational chemistry has become increasingly powerful. Advanced computational methods are now being employed to predict the outcomes of chemical reactions, thus reducing the need for extensive trial-and-error experimentation.
Beyond predicting reaction outcomes, computational chemistry plays a crucial role in understanding the fundamental properties of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT) , can be used to accurately model the conformational landscape of the molecule, predicting the relative stabilities of different chair and boat conformations of its cis and trans isomers. These calculations can also predict various spectroscopic properties, aiding in the experimental characterization of the molecule.
Elucidation of Complex Reaction Intermediates and Pathways
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations. For the synthesis and reactions of this compound, the elucidation of transient intermediates and complex reaction pathways remains an active area of research.
The electrophilic addition of chlorine to cyclohexene is a classic reaction, but the precise nature of the intermediates can still be debated. openstax.org While the formation of a cyclic chloronium ion intermediate is widely accepted, the potential for open carbocation intermediates, especially with substituted cyclohexenes, warrants further investigation. beilstein-journals.org Future research will likely involve the use of advanced spectroscopic techniques, such as low-temperature NMR and time-resolved spectroscopy, to directly observe and characterize these fleeting intermediates. rsc.org
Computational studies, particularly DFT, are invaluable in mapping out the potential energy surfaces of these reactions. beilstein-journals.org By calculating the energies of transition states and intermediates, researchers can gain detailed insights into the reaction pathways and understand the factors that govern stereoselectivity and regioselectivity. beilstein-journals.org For instance, computational analysis can help to rationalize why certain catalysts favor the formation of one stereoisomer over another.
Trapping experiments, where a reactive intermediate is intercepted by another reagent to form a stable product, can also provide indirect evidence for the existence and nature of these intermediates. Designing new and more effective trapping agents will be a key aspect of future experimental studies in this area.
Exploration of its Role in Supramolecular Chemistry and Materials Science
The specific three-dimensional arrangement of the chlorine atoms in this compound, particularly in its different stereoisomeric forms, makes it an interesting candidate for applications in supramolecular chemistry and materials science.
In supramolecular chemistry , the focus is on the non-covalent interactions between molecules that lead to the formation of larger, organized assemblies. Halogen bonding, a non-covalent interaction involving a halogen atom, is a powerful tool for directing the self-assembly of molecules. The chlorine atoms in this compound can act as halogen bond donors, and future research could explore how this property can be used to construct novel supramolecular architectures. The defined stereochemistry of the cis and trans isomers could be used to control the dimensionality and properties of the resulting assemblies.
In the field of materials science , this compound can be considered as a potential building block or synthon for the synthesis of new functional materials. For example, its rigid and stereochemically defined structure could be incorporated into liquid crystal molecules. beilstein-journals.orgnih.govrsc.orgrsc.org The polarity and shape of the molecule could influence the mesophase behavior and electro-optical properties of the resulting liquid crystals.
Furthermore, this compound could serve as a monomer or a cross-linking agent in polymer synthesis . The reactivity of the C-Cl bonds allows for various chemical modifications, which could be exploited to create polymers with tailored properties. For example, dehydrochlorination reactions could introduce double bonds into the polymer backbone, which could then be further functionalized. Research in this area would focus on controlling the polymerization process to achieve polymers with desired molecular weights, architectures, and functionalities for applications in areas such as specialty plastics or functional coatings. researchgate.netscispace.com
Q & A
Q. What are the stereoisomers of 1,2-dichlorocyclohexane, and how can they be experimentally distinguished?
this compound exhibits cis-trans isomerism due to restricted rotation around the C-C bonds in the cyclohexane ring. The cis isomer has both chlorine atoms on the same face of the ring, while the trans isomer has them on opposite faces. To distinguish these isomers:
- NMR Spectroscopy : The coupling constants () between axial-equatorial protons differ between cis and trans configurations. For trans-1,2-dichlorocyclohexane, the axial-equatorial Cl substituents lead to distinct splitting patterns .
- X-ray Crystallography : Direct determination of spatial arrangement via crystal structure analysis (e.g., shows Cl at C2 and C5 positions for a planar conformation) .
- Dipole Moment Measurements : The trans isomer has a lower dipole moment due to opposing Cl dipoles compared to the additive dipoles in the cis isomer .
Q. What are the common synthetic routes for trans-1,2-dichlorocyclohexane?
- Dihydroxylation-Chlorination : Cyclohexene is first epoxidized, followed by ring-opening with HCl to yield trans-1,2-dichlorocyclohexane via anti-addition (stereospecific pathway) .
- Halogenation of Cyclohexane Derivatives : Reaction of cyclohexene with Cl under radical or ionic conditions, though this may yield mixtures requiring chromatographic separation .
Advanced Research Questions
Q. How do computational methods predict the relative stability of trans-1,2-dichlorocyclohexane conformers?
Trans-1,2-dichlorocyclohexane exists in diaxial (aa) and diequatorial (ee) conformations. Methodological steps include:
- Molecular Modeling : Use software (e.g., Gaussian, Spartan) to minimize energy for aa and ee conformers. shows the aa conformation is ~0.3 kcal/mol more stable than ee due to reduced steric strain .
- Coupled-Cluster Theory (CCSD(T)) : High-level calculations (e.g., DLPNO-CCSD(T)/def2-TZVP) predict aa populations of ~60% in the gas phase, aligning with electron diffraction data .
- Comparison with Experiment : Discrepancies arise in solvent studies; non-polar solvents (e.g., cyclohexane) favor ee (34% ee vs. 50% in gas phase) due to dipole-dipole interactions .
Q. How do solvent polarity and pressure influence the conformational equilibrium of trans-1,2-dichlorocyclohexane?
- Solvent Effects : Polar solvents (e.g., diethyl ether) stabilize the more polar ee conformer (equatorial Cl atoms), shifting equilibrium toward ee. Raman spectroscopy reveals a of -0.2 kcal/mol for ee in ether .
- High-Pressure Studies : Increased pressure favors the ee conformer due to volume contraction (negative ), contrasting with 1,2-dichloroethane, where gauche conformers are pressure-favored .
Q. What spectroscopic techniques are effective in resolving conformational populations of this compound?
- Raman Spectroscopy : C-Cl stretching modes (~550–650 cm) differ between aa and ee conformers. Temperature-dependent band area ratios quantify populations (e.g., 60% aa in gas phase) .
- Infrared (IR) Spectroscopy : Absorbance ratios of axial vs. equatorial C-Cl stretches in cyclohexane solvent correlate with ee populations (~34%) .
- NMR in Chiral Solvents : Use chiral resolving agents (e.g., Pirkle’s alcohol) to split enantiomeric signals for cis-trans mixtures .
Q. How can researchers assess the toxicity of this compound in biological studies?
- Invertebrate Models : 96-hour LC tests on Daphnia magna or fish (e.g., zebrafish) quantify acute toxicity. reports a toxicity score of 3.92 (moderate) for (1R,2S)-1,2-dichlorocyclohexane .
- Metabolic Profiling : GC-MS analysis of liver microsomal incubations identifies chlorinated metabolites (e.g., cyclohexanol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
